3-(Benzylsulfonyl)-5-nitroaniline

Catalog No.
S701188
CAS No.
912772-83-9
M.F
C13H12N2O4S
M. Wt
292.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Benzylsulfonyl)-5-nitroaniline

CAS Number

912772-83-9

Product Name

3-(Benzylsulfonyl)-5-nitroaniline

IUPAC Name

3-benzylsulfonyl-5-nitroaniline

Molecular Formula

C13H12N2O4S

Molecular Weight

292.31 g/mol

InChI

InChI=1S/C13H12N2O4S/c14-11-6-12(15(16)17)8-13(7-11)20(18,19)9-10-4-2-1-3-5-10/h1-8H,9,14H2

InChI Key

DJLLPNLKTNURMT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CC(=CC(=C2)[N+](=O)[O-])N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CC(=CC(=C2)[N+](=O)[O-])N

Inhibitors of Dihydrofolate Reductase

Synthesis of Sulfonamides

Synthesis of Asymmetric Thioethers

Sulfone Functional Group

Preparation of Inhibitors of Dihydrofolate Reductase

3-(Benzylsulfonyl)-5-nitroaniline is an organic compound characterized by its molecular formula C₁₃H₁₂N₂O₄S and a molecular weight of 292.32 g/mol. This compound features a nitro group and a sulfonyl group attached to an aniline structure, which contributes to its unique chemical properties. The presence of the benzylsulfonyl moiety enhances its solubility and reactivity, making it significant in various chemical and biological applications .

, including:

  • Nucleophilic Substitution: The nitro group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, which can alter the compound's biological activity.
  • Sulfonation and Acylation: The sulfonyl group can react with nucleophiles, facilitating further functionalization of the compound.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological or chemical properties .

Research indicates that 3-(Benzylsulfonyl)-5-nitroaniline possesses notable biological activities. It has been studied for its potential as:

  • Antimicrobial Agent: Exhibiting activity against various bacterial strains, it shows promise in pharmaceutical applications.
  • Anti-inflammatory Properties: The compound may inhibit certain pathways involved in inflammation, making it a candidate for therapeutic use.
  • Anticancer Activity: Preliminary studies suggest that it may affect cancer cell proliferation, warranting further investigation into its mechanisms of action .

Several methods exist for synthesizing 3-(Benzylsulfonyl)-5-nitroaniline:

  • Nitration of Aniline Derivatives: Starting from benzylsulfonylaniline, nitration can be performed using nitric acid to introduce the nitro group.
  • Sulfonation of Nitroaniline: Nitroaniline derivatives can be sulfonated using sulfonyl chlorides or sulfur trioxide.
  • Coupling Reactions: A coupling reaction between benzylsulfonyl chloride and 5-nitroaniline can yield the desired product efficiently.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that could enhance its properties .

3-(Benzylsulfonyl)-5-nitroaniline finds applications across various fields:

  • Pharmaceutical Research: As a lead compound in drug development due to its biological activities.
  • Chemical Synthesis: Acts as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Potential uses in organic electronics and as a building block in polymer chemistry due to its electronic properties .

Interaction studies involving 3-(Benzylsulfonyl)-5-nitroaniline have focused on its binding affinity with biological targets:

  • Protein Binding Studies: Investigations into how this compound interacts with specific proteins have shown potential for modulating protein functions.
  • Enzyme Inhibition Studies: It has been evaluated for its ability to inhibit enzymes linked to disease pathways, which could lead to therapeutic applications.

These studies provide insights into the mechanisms through which this compound exerts its biological effects .

Several compounds share structural similarities with 3-(Benzylsulfonyl)-5-nitroaniline. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-NitroanilineC₇H₈N₂O₂Lacks sulfonyl group; simpler structure
3-Methyl-5-nitroanilineC₇H₈N₂O₂Methyl substitution instead of sulfonyl
N-Benzyl-3-nitroanilineC₁₃H₁₂N₂O₂Benzyl substitution without sulfonic acid

Uniqueness of 3-(Benzylsulfonyl)-5-nitroaniline

What sets 3-(Benzylsulfonyl)-5-nitroaniline apart from these similar compounds is primarily its sulfonamide functionality combined with the nitro group. This unique combination enhances its solubility and reactivity, making it particularly valuable in medicinal chemistry and material sciences compared to other simpler derivatives that lack these features .

XLogP3

1.2

Dates

Last modified: 08-15-2023

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